molecular formula C13H14N4O2 B15040394 N'-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

N'-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B15040394
M. Wt: 258.28 g/mol
InChI Key: OZVXMIBNQFMBMG-RIYZIHGNSA-N
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Description

N’-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with biological targets, such as enzymes or receptors. The Schiff base moiety can form coordination complexes with metal ions, which can enhance its biological activity. The compound may also interact with cellular components, leading to the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific structure, which combines the pyrazole ring with the Schiff base moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O2/c1-9-7-12(16-15-9)13(18)17-14-8-10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,15,16)(H,17,18)/b14-8+

InChI Key

OZVXMIBNQFMBMG-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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